5-Methyl-2-thienyl-(2-pyridyl)methanol
Description
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-5-6-10(14-8)11(13)9-4-2-3-7-12-9/h2-7,11,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWYKQQQQXFSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thienyl-(2-pyridyl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 2-pyridylmagnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds under controlled conditions, usually at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:
5-Methyl-2-thiophenecarboxaldehyde+2-Pyridylmagnesium bromide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thienyl-(2-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thienyl and pyridyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thienyl or pyridyl derivatives.
Scientific Research Applications
5-Methyl-2-thienyl-(2-pyridyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thienyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [5-(2-Pyridinyl)-2-thienyl]methanol
- CAS Registry Number : 197899-76-6
- Molecular Formula: C₁₀H₉NOS
- Molecular Weight : 191.25 g/mol
- Synonyms: 5-(2-Pyridinyl)thiophene-2-methanol; [5-(Pyridin-2-yl)-2-thienyl]methanol
Synthesis: The compound is synthesized via routes involving thiophene and pyridine derivatives.
Comparison with Similar Compounds
Structural Analogs with Pyridine/Thiophene Moieties
The compound belongs to a class of heterocyclic alcohols featuring pyridyl and thienyl groups. Key structural analogs include:
Key Differences :
Physicochemical Properties
- Solubility: Thienyl-pyridyl hybrids are typically sparingly soluble in water but soluble in organic solvents (e.g., ethanol, DCM). The methoxy-substituted analogs () may exhibit improved solubility due to polarity.
- Stability : Discontinuation of commercial production may relate to stability issues (e.g., sensitivity to oxidation), though explicit data is unavailable.
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